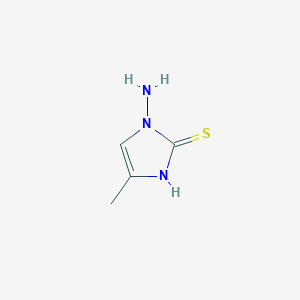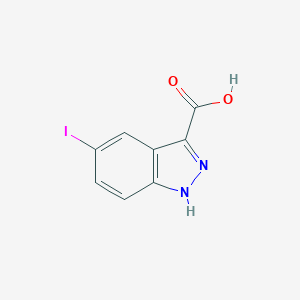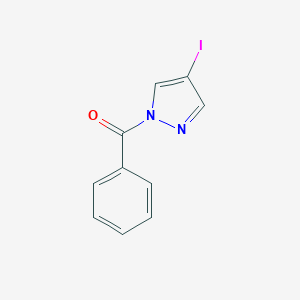![molecular formula C10H12N2O3S4 B173741 2-[2-Oxo-2-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethoxy]-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone CAS No. 123845-13-6](/img/structure/B173741.png)
2-[2-Oxo-2-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethoxy]-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-Oxo-2-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethoxy]-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone is a thiazolidinone derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied.
Mécanisme D'action
The mechanism of action of 2-[2-Oxo-2-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethoxy]-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-[2-Oxo-2-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethoxy]-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone have been extensively studied. This compound has been shown to reduce inflammation, oxidative stress, and cell proliferation. It has also been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[2-Oxo-2-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethoxy]-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone is its ability to inhibit the growth of bacteria and fungi. This makes it a potential candidate for the development of new antimicrobial agents. However, this compound has limitations in terms of its solubility and stability, which can affect its efficacy in lab experiments.
Orientations Futures
There are several future directions for the study of 2-[2-Oxo-2-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethoxy]-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone. One potential direction is the development of new antimicrobial agents based on this compound. Another direction is the investigation of its potential as a therapeutic agent for the treatment of inflammatory and oxidative stress-related diseases. Additionally, the use of this compound in combination with other drugs for the treatment of cancer is an area of future research.
Méthodes De Synthèse
The synthesis of 2-[2-Oxo-2-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethoxy]-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone has been reported using different methods. One of the most commonly used methods involves the reaction of 2-mercapto-1,3-thiazole-4-carboxylic acid with ethyl chloroacetate to produce ethyl 2-(2-sulfanylidenethiazolidin-3-yl)acetate. This intermediate is then reacted with ethyl chloroacetate and sodium ethoxide to obtain 2-[2-Oxo-2-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethoxy]-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone.
Applications De Recherche Scientifique
2-[2-Oxo-2-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethoxy]-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone has shown potential therapeutic applications in various scientific research fields. This compound has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its ability to inhibit the growth of bacteria and fungi.
Propriétés
Numéro CAS |
123845-13-6 |
|---|---|
Nom du produit |
2-[2-Oxo-2-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethoxy]-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone |
Formule moléculaire |
C10H12N2O3S4 |
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
2-[2-oxo-2-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethoxy]-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone |
InChI |
InChI=1S/C10H12N2O3S4/c13-7(11-1-3-18-9(11)16)5-15-6-8(14)12-2-4-19-10(12)17/h1-6H2 |
Clé InChI |
RLWJGCWKGZEFCF-UHFFFAOYSA-N |
SMILES |
C1CSC(=S)N1C(=O)COCC(=O)N2CCSC2=S |
SMILES canonique |
C1CSC(=S)N1C(=O)COCC(=O)N2CCSC2=S |
Synonymes |
3,3'-[Oxybis(1-oxo-2,1-ethanediyl)]bis-2-thiazolidinethione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



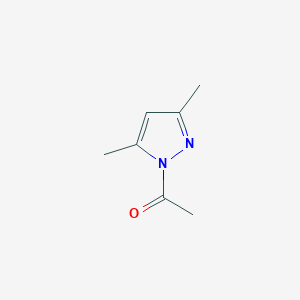
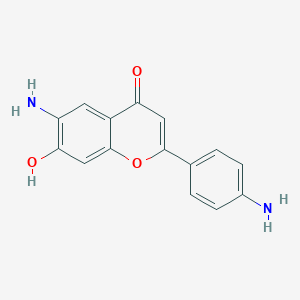
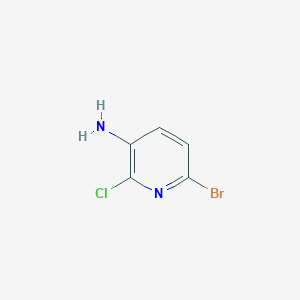
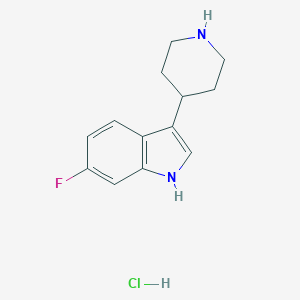
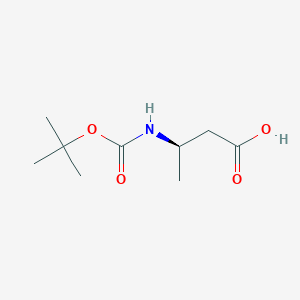
![3-[(Hydroxyamino)iminomethyl]-benzoic acid](/img/structure/B173670.png)
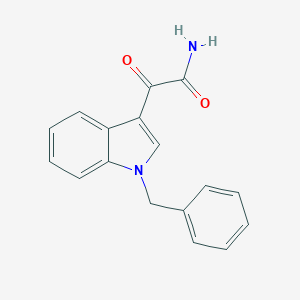
![2-[1-(4-Aminophenyl)ethylidene]propanedinitrile](/img/structure/B173673.png)
